molecular formula C8H5F5O2 B14045750 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene

Katalognummer: B14045750
Molekulargewicht: 228.12 g/mol
InChI-Schlüssel: ZBLKLIRTVQNKLI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene is an organic compound with the molecular formula C8H5F5O2 and a molecular weight of 228.12 g/mol . This compound is characterized by the presence of multiple fluorine atoms and methoxy groups attached to a benzene ring, making it a fluorinated aromatic ether.

Vorbereitungsmethoden

The synthesis of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene typically involves the introduction of fluorine atoms and methoxy groups onto a benzene ring. The specific synthetic routes and reaction conditions can vary, but common methods include:

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Analyse Chemischer Reaktionen

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can undergo various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene has several applications in scientific research, including:

Wirkmechanismus

The mechanism of action of 1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene involves its interaction with molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to specific enzymes or receptors, potentially leading to inhibitory or modulatory effects. The methoxy groups may also play a role in the compound’s solubility and distribution within biological systems .

Vergleich Mit ähnlichen Verbindungen

1,4-Difluoro-2-difluoromethoxy-3-(fluoromethoxy)benzene can be compared with other similar compounds, such as:

Eigenschaften

Molekularformel

C8H5F5O2

Molekulargewicht

228.12 g/mol

IUPAC-Name

2-(difluoromethoxy)-1,4-difluoro-3-(fluoromethoxy)benzene

InChI

InChI=1S/C8H5F5O2/c9-3-14-6-4(10)1-2-5(11)7(6)15-8(12)13/h1-2,8H,3H2

InChI-Schlüssel

ZBLKLIRTVQNKLI-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=C(C(=C1F)OCF)OC(F)F)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.